3-Amino-2-hydroxy-5-methyl acetylbenzene hcl

Description

Systematic IUPAC Nomenclature and Structural Representation

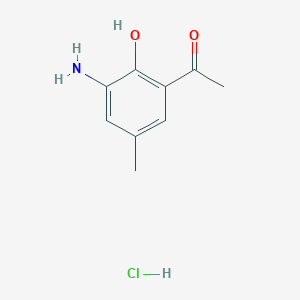

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(3-amino-2-hydroxy-5-methylphenyl)ethan-1-one hydrochloride. This designation precisely describes the structural arrangement wherein an ethanone functional group is attached to a substituted phenyl ring bearing amino, hydroxyl, and methyl substituents at specific positions.

The structural representation reveals a benzene ring with three distinct substituents: an amino group at the 3-position, a hydroxyl group at the 2-position, and a methyl group at the 5-position, relative to the acetyl substituent at the 1-position. The compound exists as a hydrochloride salt, indicating the protonation of the amino group by hydrochloric acid, which significantly enhances its water solubility compared to the free base form.

The compound's structure can be represented by the Simplified Molecular Input Line Entry System notation: CC1=CC(=C(C(=C1)N)O)C(=O)C.Cl, which encodes the complete molecular architecture including the hydrochloride salt formation. The InChI representation provides additional structural detail: 1S/C9H11NO2.ClH/c1-5-3-7(6(2)11)9(12)8(10)4-5;/h3-4,12H,10H2,1-2H3;1H, confirming the precise atomic connectivity and hydrogen atom distribution.

CAS Registry Number and Alternative Designations

The Chemical Abstracts Service registry number for 3-amino-2-hydroxy-5-methyl acetylbenzene hydrochloride is 1159822-89-5. This unique identifier serves as the definitive reference for the compound in chemical databases and regulatory documentation worldwide.

The compound is known by several alternative designations that reflect different aspects of its chemical structure and nomenclature conventions. The most commonly encountered synonyms include 1-(3-amino-2-hydroxy-5-methylphenyl)ethan-1-one hydrochloride and 3-amino-2-hydroxy-5-methyl acetylbenzene hydrochloride. Additional designations found in chemical supplier catalogs include 3-amino-2-hydroxy-5-methyl acetophenone hydrochloride, reflecting the acetophenone functional group classification.

The free base form of this compound, without the hydrochloride salt, carries a distinct Chemical Abstracts Service registry number of 70977-71-8. This distinction is crucial for understanding the different physical and chemical properties exhibited by the salt versus free base forms. The free base is often referred to simply as 3-amino-2-hydroxy-5-methyl acetophenone.

Molecular Formula and Weight Analysis

The molecular formula for 3-amino-2-hydroxy-5-methyl acetylbenzene hydrochloride is C₉H₁₂ClNO₂. This formula indicates the presence of nine carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms within the molecular structure.

The molecular weight of the hydrochloride salt form is 201.65 grams per mole, while some sources report it as 201.7 grams per mole. This slight variation in reported values typically reflects differences in rounding conventions used by different analytical methods or suppliers. For comparative purposes, the free base form (C₉H₁₁NO₂) exhibits a molecular weight of 165.19 grams per mole, demonstrating the contribution of the hydrochloride moiety to the overall molecular mass.

The following table summarizes the molecular characteristics of both forms:

| Property | Hydrochloride Salt | Free Base |

|---|---|---|

| CAS Number | 1159822-89-5 | 70977-71-8 |

| Molecular Formula | C₉H₁₂ClNO₂ | C₉H₁₁NO₂ |

| Molecular Weight | 201.65 g/mol | 165.19 g/mol |

| Salt Formation | Present | Absent |

The molecular weight difference of approximately 36.5 grams per mole between the salt and free base forms corresponds precisely to the addition of hydrochloric acid (36.46 g/mol), confirming the 1:1 stoichiometric relationship between the organic base and the inorganic acid in the salt formation process.

Tautomeric Forms and Prototropic Equilibria

The structural features of 3-amino-2-hydroxy-5-methyl acetylbenzene hydrochloride create potential for tautomeric equilibria, particularly involving the hydroxyl and amino functional groups. The presence of both electron-donating and electron-withdrawing substituents on the aromatic ring influences the stability and distribution of different tautomeric forms.

The primary tautomeric consideration involves the potential for keto-enol equilibrium, a phenomenon commonly observed in compounds containing carbonyl groups adjacent to aromatic systems with hydroxyl substituents. Research on structurally related compounds demonstrates that such equilibria can significantly influence the chemical and physical properties of acetophenone derivatives. The 2-hydroxyl substituent positioned ortho to the acetyl group creates the possibility for intramolecular hydrogen bonding, which can stabilize specific tautomeric forms through six-membered ring chelation.

Studies of similar acetophenone systems reveal that the keto form typically predominates in most solvents, although the enol tautomer can achieve appreciable concentrations under specific conditions. The electronic effects of the amino and methyl substituents at the 3- and 5-positions respectively would be expected to influence this equilibrium through their electron-donating properties, potentially stabilizing the enol form relative to unsubstituted acetophenones.

The amino group at the 3-position introduces additional complexity through its potential participation in prototropic equilibria. In the hydrochloride salt form, the amino group exists primarily in its protonated state as an ammonium cation, which significantly reduces its electron-donating capacity and affects the overall electronic distribution within the aromatic system. This protonation state influences both the keto-enol equilibrium position and the compound's overall reactivity profile.

Temperature and solvent effects play crucial roles in determining the equilibrium distribution of tautomeric forms. Research on related hydroxylated acetophenones indicates that polar protic solvents tend to favor the keto tautomer through hydrogen bonding stabilization, while the enol form may be more prevalent in nonpolar environments. The hydrochloride salt formation further modifies these equilibria by enhancing water solubility and promoting ionic interactions that favor the keto tautomer in aqueous systems.

Properties

IUPAC Name |

1-(3-amino-2-hydroxy-5-methylphenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-5-3-7(6(2)11)9(12)8(10)4-5;/h3-4,12H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVFTYYBYDADCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N)O)C(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

Nitration : 2-hydroxy-5-chloroacetophenone is dissolved in glacial acetic acid and reacted with fuming nitric acid in a microchannel reactor to produce 2-hydroxy-3-nitro-5-chloroacetophenone.

-

- The nitro compound is dissolved with triethylamine in a suitable solvent (absolute ethanol or anhydrous methanol).

- 10% Pd/C catalyst is added.

- The mixture undergoes hydrogenation in a microchannel reactor under controlled temperature (120–140 °C), pressure (1.4–1.5 MPa), and residence time (25–40 seconds).

- After reaction, the catalyst is filtered off, and the filtrate is acidified to pH 2 with concentrated hydrochloric acid to precipitate the product.

- The solid is purified by dissolution, activated carbon decolorization, pH adjustment to 9.0 with NaOH, and filtration.

Performance Data:

| Parameter | Range / Value |

|---|---|

| Catalyst | 10% Pd/C |

| Solvent | Absolute ethanol or anhydrous methanol |

| Reaction temperature | 120–140 °C |

| Reaction pressure | 1.4–1.5 MPa |

| Residence time | 25–40 seconds |

| Yield | 82.6%–87.8% |

| Purity | 97.3%–99.8% |

This method yields 2-hydroxy-3-aminoacetophenone with high purity and efficiency, suitable for scale-up due to continuous flow reactor advantages.

Preparation Method 2: Multi-step Synthesis from 2-Aminophenol (Patent CN107098822B)

This approach synthesizes 3-amino-2-hydroxyacetophenone via a sequence starting from 2-aminophenol, involving acetylation, bromination, Hoesch reaction, and catalytic hydrogenation.

Key Steps:

Acetylation : 2-aminophenol reacts with acetic anhydride in water to form 2-acetamidophenol.

Bromination : 2-acetamidophenol is brominated using N-bromosuccinimide (NBS) at room temperature to yield 2-acetamino-4-bromophenol.

Hoesch Reaction : The brominated intermediate undergoes a Hoesch reaction to form 2-hydroxy-3-amino-5-bromoacetophenone.

Catalytic Hydrogenation and Debromination :

- The bromoacetophenone derivative is dissolved in anhydrous ethanol.

- Pd/C catalyst (6 kg per 114 kg substrate) is added.

- Hydrogenation is carried out under 2 MPa hydrogen pressure with reflux for 8 hours.

- After reaction, the solvent is removed under reduced pressure.

- Recrystallization from petroleum ether and ethyl acetate (1:3) yields a white solid product.

Advantages:

- Raw materials are inexpensive and readily available.

- The process is relatively short and easy to manage.

- High purity final product with reduced hazardous steps.

- Suitable for industrial scale production.

Comparative Analysis of Methods

| Aspect | Microchannel Reactor Method | Multi-step Synthesis from 2-Aminophenol |

|---|---|---|

| Starting Material | 2-hydroxy-5-chloroacetophenone | 2-aminophenol |

| Reaction Time | Seconds (25–40 s per step) | Hours (8 h hydrogenation) |

| Catalyst | 10% Pd/C | Pd/C |

| Reaction Conditions | Elevated temperature (120–140 °C), high pressure (1.4–1.5 MPa) | Reflux at 2 MPa hydrogen pressure |

| Yield | 82.6%–87.8% | Not explicitly stated, but high purity obtained |

| Purity | Up to 99.8% | High purity after recrystallization |

| Scalability | High, continuous flow microreactor suitable | High, batch process with standard equipment |

| Safety and Environmental Impact | Continuous process reduces hazards | Uses standard batch process, manageable hazards |

Detailed Reaction Conditions and Purification

The microchannel reactor method emphasizes precise control of reaction parameters:

- Flow rates of slurry and hydrogen gas are optimized for efficient conversion.

- pH adjustments post-reaction are critical for product precipitation and purification.

- Activated carbon treatment removes color impurities.

- Filtration and washing steps ensure removal of catalyst residues and byproducts.

In the multi-step method, the final hydrogenation step is critical for debromination and achieving the amino derivative. Recrystallization from petroleum ether and ethyl acetate ensures high purity and good crystallinity.

Summary Table of Preparation Methods

| Step | Microchannel Reactor Method | Multi-step Synthesis from 2-Aminophenol |

|---|---|---|

| Nitration | 2-hydroxy-5-chloroacetophenone + fuming nitric acid | N/A |

| Halogenation | Chlorination already present | Bromination with NBS |

| Reduction (Hydrogenation) | Pd/C catalyst, H2, 120–140 °C, 1.4–1.5 MPa, 25–40 s | Pd/C catalyst, H2, reflux, 2 MPa, 8 h |

| Purification | Acid-base precipitation, activated carbon decolorization | Solvent removal, recrystallization (petroleum ether/ethyl acetate) |

| Yield | 82.6%–87.8% | High purity, yield not explicitly stated |

| Product Purity | Up to 99.8% | High purity |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can undergo electrophilic substitution reactions, such as diazotization followed by coupling with other aromatic compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by coupling with phenols or amines.

Major Products

Oxidation: 3-Amino-2-oxo-5-methyl acetylbenzene.

Reduction: 3-Amino-2-hydroxy-5-methyl benzyl alcohol.

Substitution: Various azo compounds depending on the coupling partner.

Scientific Research Applications

Medicinal Chemistry

Drug Synthesis Intermediates

3-Amino-2-hydroxyacetophenone serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is used in the production of Pranlukast, a leukotriene receptor antagonist primarily indicated for asthma and allergic conditions. The compound's structure allows for modifications that enhance the efficacy and safety profiles of resulting drugs .

Potential Therapeutic Applications

Research indicates that derivatives of 3-amino-2-hydroxyacetophenone exhibit potential anti-inflammatory and anti-allergic properties. This is particularly relevant in developing new treatments for respiratory diseases and allergic reactions . Additionally, its ability to act as a selective muscarinic receptor antagonist has implications for treating overactive bladder and other urological conditions .

Organic Synthesis

Synthesis Methods

The compound can be synthesized through various methods, including:

- Microchannel Reactor Technology : A novel synthesis method employs microchannel reactors to enhance reaction efficiency and safety. This method reduces the risk of hazardous reactions by allowing precise control over reaction conditions, leading to high yields and purity of the product .

- Catalytic Hydrogenation : The compound is produced via catalytic hydrogenation of nitro derivatives in the presence of supported palladium catalysts. This process is notable for its high efficiency and minimal environmental impact .

Case Studies

Case Study: Synthesis Optimization

A study demonstrated the optimization of the synthesis of 3-amino-2-hydroxyacetophenone using a microchannel reactor. The researchers reported significant improvements in yield (over 90%) and reaction time (reduced to minutes). The method also allowed for continuous production, which is advantageous for industrial applications .

Case Study: Biological Activity Assessment

Another research effort focused on assessing the biological activity of compounds derived from 3-amino-2-hydroxyacetophenone. The derivatives were tested for their anti-inflammatory properties using various in vitro models. Results indicated that some derivatives exhibited significant activity, suggesting their potential as therapeutic agents against inflammatory diseases .

Summary Table of Applications

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Medicinal Chemistry | Intermediate for Pranlukast | Used in asthma treatment |

| Drug Development | Potential anti-inflammatory agents | Modifications enhance efficacy |

| Organic Synthesis | Microchannel reactor synthesis | High yield and safety |

| Biological Research | Assessment of anti-inflammatory activity | Promising results in vitro |

Mechanism of Action

The mechanism by which 3-amino-2-hydroxy-5-methyl acetylbenzene hydrochloride exerts its effects depends on its interaction with molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The hydroxy and amino groups play crucial roles in these interactions, forming hydrogen bonds and other interactions with the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Amino-2-hydroxy-5-methyl acetylbenzene HCl with key analogs based on substituent positions, functional groups, and properties inferred from the evidence:

Key Observations:

Functional Group Influence: Acetyl vs. Carboxylic Acid: The acetyl group in the target compound reduces acidity compared to 3-amino-5-hydroxybenzoic acid HCl (pKa ~2–3 for -COOH vs. ~10–12 for acetyl) . This difference impacts solubility in aqueous media and reactivity in nucleophilic acyl substitutions. Amino and Hydroxyl Groups: Both the target compound and 2-aminobenzamides exhibit hydrogen-bonding capacity, but the amide group in the latter enhances stability in biological systems (e.g., resistance to enzymatic hydrolysis) .

Synthetic Pathways: The target compound’s acetyl group may be introduced via reactions with acetyl chloride, similar to procedures in , where triethylamine is used as a base . In contrast, 4-methyl-2-phenyloxazoloquinolines are synthesized via cyclization with polyphosphoric acid (PPA), highlighting divergent routes for aromatic derivatives .

Their degradation pathways (e.g., via microbial action or photolysis) may differ from carboxylic acid analogs due to substituent stability .

Biological Activity

Introduction

3-Amino-2-hydroxy-5-methyl acetylbenzene hydrochloride (CAS No. 1159822-89-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 3-amino-2-hydroxy-5-methyl acetylbenzene hydrochloride is C₉H₁₃ClN₂O₂, with a molecular weight of approximately 202.67 g/mol. The compound features an amino group, a hydroxyl group, and an acetylated benzene ring, which are critical for its biological interactions.

The biological activity of 3-amino-2-hydroxy-5-methyl acetylbenzene hydrochloride is primarily attributed to its ability to interact with various biomolecules. The presence of the amino and hydroxyl groups facilitates hydrogen bonding and electrostatic interactions, enhancing its binding affinity to target proteins or enzymes. This interaction can modulate enzymatic activities or receptor functions, leading to various pharmacological effects.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological properties:

- Analgesic Activity : Similar compounds have shown potential in pain relief, indicating that this compound may also possess analgesic properties.

- Anti-inflammatory Effects : The inhibition of inflammatory pathways has been observed in structurally related compounds, suggesting that this compound may reduce inflammation.

- Neuroprotective Properties : There is evidence that compounds with similar structures can protect against neurodegenerative processes, making this compound a candidate for treating central nervous system disorders.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the potential activities of 3-amino-2-hydroxy-5-methyl acetylbenzene hydrochloride:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Compound A | Piperazine ring | Anticancer activity |

| Compound B | Amino group | Analgesic effects |

| Compound C | Benzoic acid moiety | Anti-inflammatory |

This table illustrates how modifications in structural features can influence biological activity, emphasizing the importance of structure-activity relationship (SAR) studies.

Case Study 1: Anticancer Potential

Recent studies have focused on anthranilic acid derivatives, which share structural similarities with 3-amino-2-hydroxy-5-methyl acetylbenzene hydrochloride. Modifications to these structures have led to enhanced biological activity against cancer cell lines. For example, certain derivatives were found to inhibit specific protein kinases associated with cancer progression, highlighting the therapeutic potential of compounds derived from similar scaffolds .

Case Study 2: Neuropharmacological Effects

Another study investigated the neuroprotective effects of compounds related to this class. It was found that certain derivatives could significantly reduce neuronal cell death in models of neurodegeneration. These findings suggest that 3-amino-2-hydroxy-5-methyl acetylbenzene hydrochloride may also confer protective effects in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-2-hydroxy-5-methyl acetylbenzene HCl, and how can reaction conditions be optimized?

- Methodology : Start with a precursor such as 5-methyl-2-hydroxybenzoic acid. Introduce the amino group via nitration followed by reduction (e.g., using H₂/Pd-C). Acetylation of the hydroxyl group can be achieved with acetyl chloride in anhydrous conditions, with strict temperature control (0–6°C storage for similar hydrochlorides suggests low-temperature handling to prevent decomposition) . Purification via recrystallization in ethanol/water mixtures is recommended, as seen in protocols for structurally related hydrochlorides .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Melting Point Analysis : Compare experimental mp values (e.g., >300°C for similar hydrochlorides ) with literature data to assess purity.

- Spectroscopy : Use ¹H/¹³C NMR to confirm acetyl and methyl group positions (δ ~2.1–2.5 ppm for acetyl CH₃; δ ~2.3 ppm for aromatic CH₃). IR can validate hydroxyl (broad ~3200 cm⁻¹) and amine stretches (~3350 cm⁻¹) .

- HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities, referencing methods for amino-hydroxybenzene derivatives .

Advanced Research Questions

Q. How can computational methods like DFT improve the understanding of this compound’s electronic properties and reactivity?

- Methodology : Use hybrid functionals (e.g., B3LYP ) with a 6-31G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). Compare computed dipole moments and electrostatic potentials with experimental solvatochromic data to predict solubility and reactivity. Discrepancies between DFT-predicted bond lengths and crystallographic data (if available) may indicate limitations in exchange-correlation functionals .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s thermodynamic stability?

- Methodology :

- Experimental Validation : Measure enthalpy of formation via combustion calorimetry and compare with DFT-derived values. If discrepancies exceed 2.4 kcal/mol (typical for B3LYP ), refine calculations using double-hybrid functionals (e.g., ωB97X-D3).

- Error Analysis : Consider solvent effects (implicit/explicit models) and lattice energy contributions for crystalline forms .

Q. How can researchers evaluate the compound’s potential pharmacological activity based on its structural motifs?

- Methodology :

- SAR Studies : Compare with analogs like 5-aminosalicylic acid (anti-inflammatory ) or 3-aminobenzamide (PARP inhibitor ). Test in vitro for target binding (e.g., enzyme inhibition assays) using the acetylated hydroxy group as a pharmacophore.

- ADMET Prediction : Use software like SwissADME to predict bioavailability, leveraging logP values from HPLC retention times and topological polar surface area (TPSA) calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.